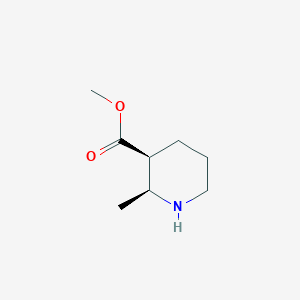

Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate

描述

Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate (CAS: 476187-32-3) is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with stereochemical configurations at the 2S and 3S positions. Its structural features include:

- Chiral Framework: The (2S,3S) stereochemistry enables selective interactions in asymmetric synthesis, enhancing its utility in enantioselective reactions .

- Ester Functional Group: The methyl ester moiety facilitates nucleophilic attack, promoting esterification and transesterification reactions .

- Steric and Hydrophobic Properties: The methyl substituent at position 2 creates a sterically hindered environment, influencing reaction kinetics and solubility in organic solvents .

This compound is primarily used in pharmaceutical and organic synthesis, though commercial availability has been discontinued in some quantities (e.g., 50 mg to 500 mg) .

属性

IUPAC Name |

methyl (2S,3S)-2-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORUKIWYFWDAKK-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCCN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate is a significant compound in medicinal chemistry and organic synthesis, recognized for its diverse biological activities. This article provides an in-depth analysis of its biological properties, applications, and research findings.

Chemical Structure and Properties

- IUPAC Name : Methyl (2S,3S)-2-methylpiperidine-3-carboxylate

- CAS Number : 476187-32-3

- Molecular Formula : C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- Purity : Typically ≥95%

The compound features a piperidine ring with a methyl group at the 2-position and a carboxylate ester at the 3-position, contributing to its reactivity and interaction with biological targets.

Antiviral Properties

Recent studies have explored the potential antiviral activity of this compound against influenza viruses. The compound was found to inhibit viral replication by interfering with the viral RNA polymerase complex, which is crucial for viral mRNA synthesis. This mechanism involves binding to specific sites within the polymerase, thereby preventing its assembly and function .

Antiproliferative Effects

This compound has demonstrated antiproliferative activity in various cancer cell lines. For instance, in an MTT assay conducted on human multiple myeloma cells (RPMI 8226), the compound exhibited significant cytotoxic effects with an IC₅₀ value of approximately 189 µM. This suggests that it may serve as a promising candidate for further development in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Proteasome Inhibition : The compound has been shown to bind effectively to the proteasome chymotrypsin-like site, establishing hydrogen bonds and hydrophobic interactions with key residues. This inhibition can lead to the accumulation of pro-apoptotic factors within cancer cells, promoting cell death .

- Enzyme Interactions : It is also involved in various biochemical pathways due to its structural properties that allow it to act as an enzyme substrate or inhibitor. This characteristic makes it valuable in studying metabolic pathways .

Applications in Research

This compound serves multiple roles in scientific research:

- Pharmaceutical Development : It is utilized as a building block for synthesizing new drugs targeting neurological disorders and cancer therapies.

- Organic Synthesis : The compound is a key intermediate in creating complex organic molecules, facilitating advancements in synthetic methodologies .

- Biochemical Studies : Its role in enzyme interaction studies aids researchers in understanding metabolic processes and developing new therapeutic strategies .

Case Studies

Several studies have highlighted the biological relevance of this compound:

科学研究应用

Synthesis of Pharmaceuticals

Overview : This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its stereochemistry is particularly beneficial for developing drugs targeting neurological disorders.

Key Applications :

- Neurological Disorders : Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate is utilized in synthesizing compounds that modulate neurotransmitter systems, such as GABA and serotonin receptors. This modulation is vital for treating conditions like epilepsy and anxiety disorders .

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against several cancer cell lines, making it a candidate for anticancer drug development.

Agrochemical Development

Overview : The compound plays a significant role in formulating agrochemicals that enhance pest control while minimizing environmental impact.

Key Applications :

- Pesticide Formulations : It contributes to the development of more effective and environmentally friendly pest control solutions. The structural properties of this compound allow for the design of novel agrochemicals with improved efficacy .

Organic Chemistry Research

Overview : As a building block in organic synthesis, this compound facilitates the creation of complex molecules.

Key Applications :

- Synthetic Methodologies : Researchers utilize this compound to explore new synthetic routes and methodologies in organic chemistry. Its versatility allows chemists to develop innovative reactions and products .

Biochemical Studies

Overview : The compound is employed in biochemical research to understand enzyme interactions and metabolic pathways.

Key Applications :

- Enzyme Interaction Studies : It aids researchers in studying how various enzymes interact with substrates, providing insights into metabolic processes and potential therapeutic targets .

- Proteomics Research : this compound is used in proteomics to analyze protein functions and interactions at a molecular level .

Data Table: Summary of Applications

| Application Area | Specific Uses | Impact/Benefit |

|---|---|---|

| Pharmaceuticals | Synthesis of neurological agents | Enhances drug efficacy for mental health disorders |

| Agrochemicals | Development of eco-friendly pesticides | Reduces environmental impact while improving efficacy |

| Organic Chemistry | Building block for complex molecule synthesis | Advances research methodologies |

| Biochemical Studies | Enzyme interaction studies | Aids understanding of metabolic pathways |

Case Study 1: Neurological Drug Development

A recent study demonstrated that derivatives of this compound effectively inhibit GABA transporters. This inhibition leads to increased GABA levels in synaptic clefts, offering potential therapeutic benefits for epilepsy treatment.

Case Study 2: Anticancer Activity

Research involving piperidine derivatives indicated that certain compounds could induce apoptosis in cancer cells more effectively than standard treatments. This highlights the potential of this compound in developing new anticancer therapies.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound A : (2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate (CAS: 143878-87-9)

- Ring Size : Pyrrolidine (5-membered ring) vs. piperidine (6-membered) in the target compound.

- Physical Properties :

Compound B : (2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate

- Ester Group : Benzyl ester (bulkier) vs. methyl ester in the target compound.

- Substituents : Allyl and hydroxy groups introduce hydrogen-bonding capacity and steric bulk, altering solubility and reactivity profiles .

- Applications : The hydroxy group may enhance interactions in biological systems, whereas the allyl group enables participation in cycloaddition reactions.

Compound C : Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate

- Complexity : Incorporates a sulfonamido group and fused pyrrolidine-piperidine system.

Comparative Physical and Chemical Properties

Reactivity and Application Differences

- Steric Effects :

- Solubility :

- Stereochemical Utility: The (2S,3S) configuration in the target compound offers superior enantioselectivity in asymmetric catalysis compared to racemic mixtures (e.g., Compound B’s "S,S" notation indicates relative stereochemistry) .

准备方法

Enantioselective Catalytic Aza-Henry Reaction Route

One of the key synthetic strategies involves an enantioselective aza-Henry reaction, which constructs the piperidine ring with the desired stereochemistry. Kumaraswamy et al. (2011) reported a concise enantioselective synthesis of (2S,3S)-methyl 3-aminopiperidine-2-carboxylate, a close analog, using a catalytic enantioselective aza-Henry reaction as the pivotal step. This method allows for the formation of the chiral centers with high enantioselectivity, which can be adapted for methyl (2S,3S)-2-methyl-piperidine-3-carboxylate synthesis by appropriate functional group transformations.

- Use of chiral catalysts to induce stereoselectivity.

- Formation of the piperidine ring via aza-Henry condensation.

- High enantiomeric excess (ee) achievable.

Biocatalytic and Chemo-Enzymatic Multi-Step Synthesis

Recent advances have demonstrated the use of biocatalytic methods for the asymmetric synthesis of trisubstituted piperidines, including methylated derivatives with multiple stereocenters. Petermeier et al. (2023) described a two-step multi-enzymatic and chemo-enzymatic approach starting from achiral diketoester precursors. The process involves:

- A highly enantioselective transamination step producing optically pure enamine or imine intermediates with enantiomeric excess greater than 99%.

- Diastereoselective reduction of these intermediates to yield the trisubstituted piperidine scaffold.

This method is notable for its efficiency, stereocontrol, and ability to generate multiple chiral centers in a short sequence.

- Short synthetic sequence (two steps).

- High stereocontrol (ee > 99%).

- Mild reaction conditions.

- Potential scalability for industrial applications.

Stereoselective Reduction of Chiral Lactams

Agami et al. (2007) reported the synthesis of enantiopure cis- and trans-2,3-disubstituted piperidines via stereoselective reduction of chiral nonracemic lactams using borane-dimethyl sulfide (BH3·Me2S). This method can be adapted for preparing this compound by selecting appropriate lactam precursors.

- Formation of chiral lactam intermediates.

- Stereoselective reduction with BH3·Me2S to control cis/trans isomerism.

- Rationalization of stereoselectivity based on lactam structure.

Patent-Described Methods for Piperidine Carboxylate Esters

Several patents describe synthetic routes relevant to this compound or closely related esters:

WO2012136504A1 outlines a method involving the preparation of methyl or ethyl esters of 2-methylpiperidine-3-carboxylic acid derivatives. The process includes:

- Preparation of the hydrochloride salt of trans-4-methylpiperidine-2-carboxylic acid.

- Reaction with thionyl chloride (SOCl2) in an organic polar solvent (e.g., ethyl acetate, dichloromethane) at controlled temperatures (0–30°C).

- Heating the reaction mixture (50°C to reflux) for several hours.

- Isolation and purification steps including filtration, washing, and distillation under reduced pressure.

- Achieving high diastereomeric ratios (up to 97/3) of the desired stereoisomer.

US11254641B2 describes preparation of optically active piperidine derivatives through:

- Reactions performed in solvents like dichloromethane, ethyl acetate, or methyl ethyl ketone.

- Use of palladium catalysts (Pd/C or Pd(OH)2/C) for hydrogenation steps.

- Controlled reaction temperatures (15–35°C).

- High yields of optically pure tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which can be further converted to methyl esters.

Summary Table of Preparation Methods

Detailed Research Findings and Considerations

Stereochemical Control: The (2S,3S) configuration demands precise stereocontrol during ring formation and subsequent functional group modifications. Enzymatic and catalytic asymmetric methods offer superior control compared to classical resolution or racemic synthesis.

Reaction Conditions: Mild temperatures (0–30°C) and choice of solvents such as ethyl acetate, dichloromethane, and methyl ethyl ketone are critical to maintain stereochemical integrity and reaction efficiency.

Catalysts and Reagents: Use of chiral catalysts in aza-Henry reactions, enzymes for transamination, and palladium catalysts for hydrogenation are common. Borane complexes are effective for stereoselective reductions.

Purification: Diastereomeric mixtures are often separated by column chromatography or crystallization of diastereomeric salts, as described in patent methods, to achieve high purity.

Scalability: Patent literature emphasizes scalable processes suitable for industrial production, focusing on solvent recovery and reaction optimization.

常见问题

Q. What are the established synthetic routes for Methyl (2S,3S)-2-methylpiperidine-3-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is synthesized via chiral resolution or stereoselective methods. A common approach involves starting from (S)-piperidine-2-carboxylic acid derivatives. For example, a multi-step protocol (as described in EP 4374877 A2) uses (S)-piperidine-2-carboxylate esters and aldehydes under reductive amination conditions to introduce substituents while retaining stereochemistry . Key factors include:

Q. How can researchers verify the stereochemical purity of Methyl (2S,3S)-2-methylpiperidine-3-carboxylate?

- Methodological Answer : Analytical techniques include:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase; retention times differentiate enantiomers .

- NMR Spectroscopy : H-NMR coupling constants (e.g., for vicinal protons) confirm spatial arrangement .

- Polarimetry : Specific rotation values ([α]) are compared against literature data (e.g., [α] = +15.2° for the (2S,3S) configuration) .

Q. What precautions are recommended for handling this compound given limited toxicological data?

- Methodological Answer : While toxicity data are scarce, general protocols for piperidine derivatives apply:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Waste disposal : Classify as "specialized organic waste" and incinerate via licensed facilities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for stereoselective syntheses of this compound?

- Methodological Answer : Yield variations (e.g., 60–85% in similar esters) arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce stereoselectivity.

- Catalyst loading : Higher catalyst concentrations (e.g., 10 mol% piperidine) accelerate reactions but risk side products .

- Workup protocols : Acidic extraction (pH 3–4) minimizes losses of the free base form .

Recommendation : Optimize via design of experiments (DoE) with variables like temperature, solvent, and catalyst ratio.

Q. What strategies are effective for analyzing and mitigating enantiomeric impurities in Methyl (2S,3S)-2-methylpiperidine-3-carboxylate?

- Methodological Answer : Impurities (>2%) often stem from racemization during esterification. Mitigation strategies include:

- Low-temperature synthesis : Conduct reactions below 0°C to suppress epimerization .

- Derivatization : Convert the ester to a crystalline amide derivative (e.g., with p-nitrobenzoyl chloride) to enhance chiral separation .

- Chromatographic resolution : Use preparative HPLC with cellulose-based chiral stationary phases .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Stability studies (accelerated via thermal stress at 40°C/75% RH) show:

- Hydrolysis : The ester group hydrolyzes to the carboxylic acid in aqueous buffers (pH > 8).

- Oxidation : Piperidine ring oxidation forms N-oxide derivatives, detectable via LC-MS .

Storage recommendations : - Short-term : Store at 2–8°C in airtight containers with desiccants.

- Long-term : Lyophilize and store under nitrogen at -20°C .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar piperidine carboxylates vary significantly?

- Analysis : Discrepancies (e.g., 151–152°C vs. 185–186.5°C in related compounds) arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。